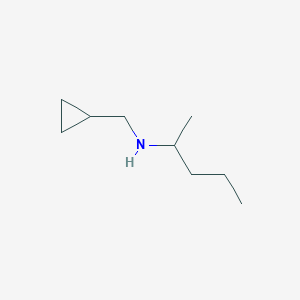
(Cyclopropylmethyl)(pentan-2-yl)amin
Übersicht
Beschreibung
(Cyclopropylmethyl)(pentan-2-yl)amine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Cyclopropylmethyl)(pentan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopropylmethyl)(pentan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese komplexer Moleküle
(Cyclopropylmethyl)(pentan-2-yl)amin: ist ein vielseitiger Baustein in der organischen Synthese. Seine einzigartige Struktur ermöglicht die Konstruktion komplexer Moleküle, insbesondere in der pharmazeutischen Industrie. Forscher nutzen seine Reaktivität, um neuartige Verbindungen mit potenziellen therapeutischen Wirkungen zu entwickeln .
Medizinische Chemie
In der medizinischen Chemie wird dieses Amin zur Herstellung neuer Medikamente verwendet. Seine Einarbeitung in Moleküle kann zur Entwicklung von Rezeptorliganden, Enzyminhibitoren und Antikrebsmitteln führen. Die Eigenschaften des Amins sind besonders wertvoll bei der Bekämpfung von Krankheiten wie Krebs, Infektionskrankheiten, neurologischen Erkrankungen und Stoffwechselstörungen .
Materialwissenschaften
Das Amin findet in den Materialwissenschaften Anwendung, da es die elektronischen und mechanischen Eigenschaften von Polymeren beeinflussen kann. Es kann zur Herstellung von fortschrittlichen Materialien mit spezifischen Eigenschaften verwendet werden, die für High-Tech-Anwendungen erforderlich sind, darunter Sensoren und Funktionsmaterialien .
Katalyse
Katalysatoren, die This compound enthalten, können in verschiedenen chemischen Reaktionen eingesetzt werden, um die Effizienz und Selektivität zu erhöhen. Diese Katalysatoren sind entscheidend für industrielle Prozesse, in denen sie zur Synthese von Feinchemikalien und Pharmazeutika beitragen können .
Organische Elektronik
Aufgrund seiner einzigartigen elektronischen Eigenschaften wird dieses Amin im Bereich der organischen Elektronik verwendet. Es kann zur Entwicklung von organischen Leuchtdioden (OLEDs) und photovoltaischen Materialien beitragen und spielt eine Rolle bei der Weiterentwicklung von Technologien für erneuerbare Energien .
Biomaterialien
Im Bereich der Biomaterialien kann This compound verwendet werden, um Oberflächen so zu modifizieren, dass sie positiv mit biologischen Systemen interagieren. Dies ist besonders wichtig bei der Entwicklung biokompatibler Implantate und der Gewebezüchtung .
Sanierung der Umwelt
Diese Verbindung wird auch für ihr Potenzial in der Sanierung der Umwelt untersucht. Ihre Fähigkeit, an Schadstoffe zu binden, kann in Prozessen genutzt werden, die darauf abzielen, Wasser und Boden zu reinigen, und so zur Umweltverträglichkeit beitragen .
CO2-Abscheidung
Die Eigenschaften des Amins machen es zu einem Kandidaten für Technologien zur CO2-Abscheidung. Es kann zur Entwicklung von Materialien verwendet werden, die Kohlendioxid effektiv einfangen, um die Auswirkungen des Klimawandels zu mildern .
Wirkmechanismus
Target of Action
It is known that similar amines can interact with various enzymes and receptors in the body .
Mode of Action
(Cyclopropylmethyl)(pentan-2-yl)amine, like other amines, can interact with its targets through various mechanisms. For instance, cyclopropylamine, a related compound, inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme . It is also a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase .
Biochemical Pathways
Given its structural similarity to cyclopropylamine, it may influence pathways involving cytochrome p450 enzymes and quinoprotein methylamine dehydrogenase .
Pharmacokinetics
Similar amines are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its structural similarity to cyclopropylamine, it may lead to the inactivation of certain enzymes, potentially altering cellular functions .
Biochemische Analyse
Biochemical Properties
(Cyclopropylmethyl)(pentan-2-yl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, where it acts as an inactivator through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . Additionally, it is a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .
Cellular Effects
(Cyclopropylmethyl)(pentan-2-yl)amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to alterations in the metabolic pathways within cells, impacting the overall cellular function . Furthermore, its inhibition of specific enzymes can result in changes in gene expression patterns, thereby influencing cellular activities.
Molecular Mechanism
The molecular mechanism of (Cyclopropylmethyl)(pentan-2-yl)amine involves its binding interactions with biomolecules. It exerts its effects primarily through enzyme inhibition. For instance, its interaction with cytochrome P450 enzymes involves initial one-electron oxidation at nitrogen, followed by the scission of the cyclopropane ring, leading to covalent modification of the enzyme . This mechanism highlights the compound’s ability to modulate enzyme activity and influence biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Cyclopropylmethyl)(pentan-2-yl)amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, which may affect its efficacy and potency over extended periods . Additionally, long-term exposure to the compound in in vitro or in vivo studies may reveal its impact on cellular processes and overall stability.
Dosage Effects in Animal Models
The effects of (Cyclopropylmethyl)(pentan-2-yl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that the compound’s interaction with enzymes and other biomolecules can result in threshold effects, where a specific dosage is required to achieve the desired biochemical response . Excessive dosages may lead to toxicity and adverse reactions.
Metabolic Pathways
(Cyclopropylmethyl)(pentan-2-yl)amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s interaction with these enzymes can influence metabolic flux and alter metabolite levels within cells. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of (Cyclopropylmethyl)(pentan-2-yl)amine within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different tissues can impact its efficacy and overall function.
Subcellular Localization
(Cyclopropylmethyl)(pentan-2-yl)amine’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-4-8(2)10-7-9-5-6-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOLXYPKRPWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



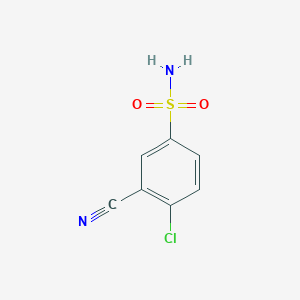
amine](/img/structure/B1461414.png)
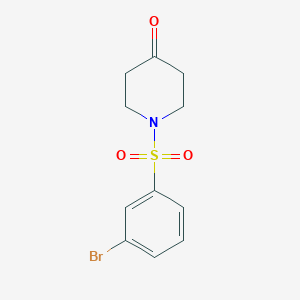
amine](/img/structure/B1461416.png)
amine](/img/structure/B1461418.png)
![(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine](/img/structure/B1461419.png)
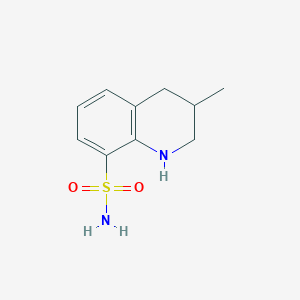
![N-[(2,4-dichlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461421.png)
amine](/img/structure/B1461422.png)
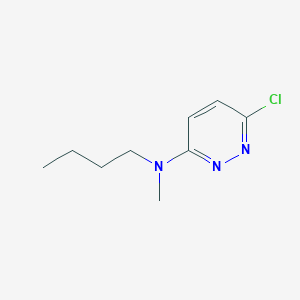
![4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1461427.png)

amine](/img/structure/B1461435.png)
